3-[(4-Methylbenzyl)sulfonyl]propanoic acid
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Overview
Description
3-[(4-Methylbenzyl)sulfonyl]propanoic acid is an organic compound with the molecular formula C11H14O4S It is characterized by the presence of a sulfonyl group attached to a propanoic acid moiety, with a 4-methylbenzyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)sulfonyl]propanoic acid typically involves the sulfonylation of 4-methylbenzyl chloride with propanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure optimal reaction rates.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and products.
Catalyst: A catalyst such as pyridine may be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
3-[(4-Methylbenzyl)sulfonyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Similar structure but lacks the propanoic acid moiety.
Benzylsulfonylpropanoic acid: Similar structure but lacks the methyl group on the benzyl ring.
Uniqueness
3-[(4-Methylbenzyl)sulfonyl]propanoic acid is unique due to the presence of both the 4-methylbenzyl and propanoic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfonyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-10(5-3-9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIZKTAKGPSNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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